Ethyl 5-bromo-2,4-dichlorobenzoate
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Overview
Description
Ethyl 5-bromo-2,4-dichlorobenzoate is an organic compound with the molecular formula C9H7BrCl2O2 and a molecular weight of 297.96 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine and chlorine atoms on the benzene ring, making it a halogenated ester. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-2,4-dichlorobenzoate can be synthesized through the esterification of 5-bromo-2,4-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to achieve the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Hydroxy Derivatives: Formed through nucleophilic substitution.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
Ethyl 5-bromo-2,4-dichlorobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with biological molecules . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Ethyl 4-bromobenzoate: Similar structure but lacks the additional chlorine atoms, resulting in different reactivity and applications.
Ethyl 2,4-dichlorobenzoate: Contains two chlorine atoms but no bromine, affecting its chemical properties and uses.
Uniqueness: Ethyl 5-bromo-2,4-dichlorobenzoate is unique due to the combination of bromine and chlorine atoms on the benzene ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound in various research and industrial applications .
Biological Activity
Ethyl 5-bromo-2,4-dichlorobenzoate is an organic compound with the molecular formula C9H7BrCl2O2 and a molecular weight of 297.96 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial and antifungal properties, making it a subject of interest in medicinal chemistry and drug development.
The structure of this compound features a benzene ring substituted with bromine and chlorine atoms, along with an ethyl ester functional group. The presence of halogen atoms significantly influences its chemical reactivity and biological activity. The compound's unique combination of bromine and chlorine enhances its ability to form stable complexes with biological molecules, which may contribute to its biological effects.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The halogen substituents are believed to enhance binding affinity to these targets, potentially modulating enzyme activity or receptor binding. This property is crucial for its applications in drug development and biochemical assays .
Biological Activities
Antimicrobial Properties: Research indicates that compounds containing halogens, like this compound, exhibit significant antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .
Antifungal Activity: Similar to its antibacterial properties, this compound has been investigated for antifungal activity. In vitro studies suggest that it may inhibit the growth of certain fungi, although further research is needed to fully elucidate its efficacy and mechanisms .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 4-bromobenzoate | C9H9BrO2 | Lacks chlorine; different reactivity profile |
Ethyl 2,4-dichlorobenzoate | C9H8Cl2O2 | Contains two chlorine atoms; affects chemical behavior |
Ethyl 3-bromo-2,6-dichlorobenzoate | C9H8BrCl2O2 | Variation in halogen placement; differing activity |
This table highlights how variations in halogen positioning can influence the biological activities and reactivity profiles of these compounds.
Case Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy Study: A recent study evaluated the antimicrobial efficacy of various halogenated benzoates against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
- Fungal Inhibition Assay: In another investigation focused on antifungal properties, this compound was tested against Candida albicans. Results indicated a dose-dependent inhibition of fungal growth, suggesting its potential as an antifungal agent in therapeutic applications.
- Enzyme Interaction Studies: Research into the compound's mechanism revealed that it acts as an inhibitor of specific enzymes involved in bacterial cell wall synthesis. This finding supports its potential use as a scaffold for designing new antibiotics targeting resistant bacterial strains .
Properties
Molecular Formula |
C9H7BrCl2O2 |
---|---|
Molecular Weight |
297.96 g/mol |
IUPAC Name |
ethyl 5-bromo-2,4-dichlorobenzoate |
InChI |
InChI=1S/C9H7BrCl2O2/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4H,2H2,1H3 |
InChI Key |
QNFUWJMKDWAMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)Cl)Br |
Origin of Product |
United States |
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